molecular formula C11H22N2O3 B6609272 tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers CAS No. 2010488-82-9

tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers

Cat. No.: B6609272
CAS No.: 2010488-82-9
M. Wt: 230.30 g/mol
InChI Key: YGMGCUCVRQYUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a cyclobutyl ring, which is a four-membered carbon ring. Attached to one of the carbons on the ring is a methoxy group (-OCH3) and an aminomethyl group (-NHCH3). The carbamate group (-OCONH2) is attached to the aminomethyl group .

Mechanism of Action

The mechanism of action of this compound is not known as it is not clear what its intended use or biological activity might be .

Future Directions

The future research directions for this compound are not clear due to the lack of information about its uses and properties . Further studies are needed to elucidate its potential applications and properties.

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12)5-8(6-11)15-4/h8H,5-7,12H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMGCUCVRQYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.